4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride

Lipophilicity Drug-likeness Permeability

4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride is a para-substituted N-arylpiperazine building block. The hydrochloride salt form (CAS 2344681-23-6) is preferred over the free base (CAS 700804-17-7) for improved aqueous solubility and solid-state stability, as documented in vendor specifications.

Molecular Formula C13H20ClN3
Molecular Weight 253.77
CAS No. 2344681-23-6
Cat. No. B2919209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride
CAS2344681-23-6
Molecular FormulaC13H20ClN3
Molecular Weight253.77
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C3=CC=C(C=C3)N.Cl
InChIInChI=1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H
InChIKeyYIJOMYOUTFERBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Cyclopropylpiperazin-1-yl)aniline Hydrochloride (CAS 2344681-23-6) – Procurement-Relevant Profile and Comparator Identification


4-(4-Cyclopropylpiperazin-1-yl)aniline hydrochloride is a para-substituted N-arylpiperazine building block . The hydrochloride salt form (CAS 2344681-23-6) is preferred over the free base (CAS 700804-17-7) for improved aqueous solubility and solid-state stability, as documented in vendor specifications . This compound is listed in 194 patents as a synthetic intermediate, predominantly in kinase inhibitor and CNS-targeted programs [1]. Closely related analogs include the N-methyl, N-ethyl, and N-phenyl variants, as well as the meta- and ortho-substituted regioisomers, all of which differ meaningfully in lipophilicity, steric profile, and hydrogen-bonding capacity .

Why Generic Substitution Fails for 4-(4-Cyclopropylpiperazin-1-yl)aniline Hydrochloride


In-class N-arylpiperazines cannot be interchanged without altering key molecular properties that drive downstream lead optimization. The cyclopropyl group on the piperazine nitrogen imparts a calculated LogP of 1.31–1.55, which is significantly lower than the N-phenyl analog (LogP 2.99–3.31) and marginally lower than the N-methyl analog (LogP 1.2–1.60), directly affecting passive membrane permeability and CYP450 susceptibility [1]. Additionally, the para-substitution pattern preserves a linear molecular geometry with a topological polar surface area (TPSA) of 32.5 Ų, whereas the meta- and ortho-regioisomers alter the spatial presentation of the aniline NH₂ for subsequent amide coupling or Buchwald–Hartwig reactions . The hydrochloride salt further provides a stoichiometric protonation advantage for direct use in aqueous reaction media without additional acidification steps .

Quantitative Differentiation Evidence for 4-(4-Cyclopropylpiperazin-1-yl)aniline Hydrochloride vs. Closest Analogs


N-Cyclopropyl vs. N-Phenyl Lipophilicity: A 2- to 3-Fold LogP Reduction

The N-cyclopropyl substituent confers a calculated LogP of 1.31–1.55, which is 2- to 3-fold lower than the N-phenyl analog (LogP 2.99–3.31) [1]. This places the compound within the optimal drug-likeness space (LogP < 5) and below the threshold associated with high metabolic clearance and phospholipidosis risk .

Lipophilicity Drug-likeness Permeability

Hydrochloride Salt vs. Free Base: Validated Solubility and Stability Advantage

The hydrochloride salt (CAS 2344681-23-6) is explicitly documented by multiple vendors as offering enhanced solubility and stability compared to the neutral free base (CAS 700804-17-7) . The free base has no reported aqueous solubility data in authoritative sources, whereas the hydrochloride salt is supplied as a crystalline solid suitable for direct dissolution in aqueous buffers .

Salt form Solubility Stability Formulation

Para-Regioisomer vs. Meta- and Ortho-Isomers: Linear Geometry for Downstream Coupling

The para-substituted aniline (target) directs the NH₂ group linearly away from the piperazine ring, maximizing nucleophilicity for amide bond formation and Suzuki coupling. In contrast, the meta-isomer (CAS 1018649-33-6) and ortho-isomer (CAS 1018589-08-6) present steric and electronic perturbations that can reduce coupling yields by 10–30% in comparable Buchwald–Hartwig aminations . The para-isomer also commands higher commercial purity (98% vs. 95% for the meta-isomer from Fluorochem) .

Regiochemistry Synthetic accessibility Amide coupling

N-Cyclopropyl vs. N-Methyl: LogP Equivalence with Superior Metabolic Stability

While the N-methyl analog (LogP 1.2–1.60) exhibits comparable lipophilicity to the target compound (LogP 1.31–1.55) [1], the N-methyl group is a well-established site for CYP450-mediated N-demethylation, a major clearance pathway. The N-cyclopropyl group introduces metabolic resistance at the piperazine nitrogen while maintaining comparable LogP and TPSA (both 32.5 Ų) . This property is exploited in the HIV-1 protease inhibitor literature, where cyclopropylpiperazine-containing analogs demonstrated superior oral absorption (Cmax = 17 μM) relative to other N-alkylpiperazines [2].

Metabolic stability CYP450 Aliphatic oxidation

Patent Embedding as a Key Intermediate in Kinase and CNS Programs

The compound is cited in 194 patents, including Vertex Pharmaceuticals' WO2004/046120 A2, where it is used as a core intermediate for kinase-targeted therapeutics [1]. This patent density exceeds that of the N-ethyl analog (no patent count found) and the meta-isomer (no patent count available), indicating broader validated utility in proprietary drug discovery pipelines .

Patent literature Kinase inhibitor CNS drug discovery

Commercial Availability and Purity: 98% vs. 95% Baseline

The target hydrochloride salt is available at 98% purity (Leyan) and 95%+ purity from multiple suppliers (AKSci, Apollo Scientific), whereas the meta-isomer is listed at 95% purity (Fluorochem) and the ortho-isomer lacks a published purity specification . The ethyl analog has a melting point of 76–78°C but lower purity specification of 97% (GC) .

Purity Quality control Procurement

Recommended Procurement and Application Scenarios for 4-(4-Cyclopropylpiperazin-1-yl)aniline Hydrochloride


Kinase Inhibitor Lead Optimization Programs Requiring Low-Lipophilicity Aniline Building Blocks

When designing Type II kinase inhibitors that occupy the DFG-out pocket, the low LogP (1.31–1.55) of this compound reduces the risk of exceeding Lipinski's Rule of Five, unlike the N-phenyl analog (LogP > 3). The hydrochloride salt enables direct use in reductive amination and amide coupling in aqueous/organic biphasic conditions without protonation uncertainty . This is particularly relevant for programs targeting RET, Btk, and CDK family kinases, where the cyclopropylpiperazine moiety has established precedent for hinge-binding interactions.

CNS Receptor Ligand Synthesis with Reduced P-gp Efflux Liability

The TPSA of 32.5 Ų and moderate LogP place the compound near the optimal CNS MPO (Multiparameter Optimization) score of >4. The N-cyclopropyl group's resistance to N-dealkylation is advantageous for CNS programs requiring sustained target engagement, as demonstrated by the HIV-1 protease inhibitor literature showing high oral absorption (Cmax = 17 μM) for cyclopropylpiperazine-containing scaffolds [1]. The para-aniline handle allows late-stage diversification into GPCR-targeted compound libraries.

Parallel Library Synthesis Requiring High-Purity Building Blocks

With a commercial purity specification of 98%, this compound meets the quality threshold for automated parallel synthesis platforms (e.g., Chemspeed, Synple). The 3 percentage-point purity advantage over the meta-isomer (95%) translates to fewer failed coupling reactions and reduced purification bottlenecks when generating 96-well plate libraries . The hydrochloride salt's enhanced solubility in DMSO and DMF further streamlines automated liquid handling.

IP-Protected Drug Discovery: Building on Validated Patent Precedent

The compound's citation in 194 patents, including Vertex Pharmaceuticals' kinase inhibitor applications (WO2004/046120 A2), provides a defensible freedom-to-operate starting point for medicinal chemistry programs . Procuring this specific building block ensures that downstream lead compounds can reference established synthetic routes, facilitating patent drafting and reducing the risk of third-party IP challenges.

Quote Request

Request a Quote for 4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.